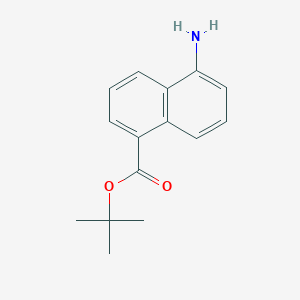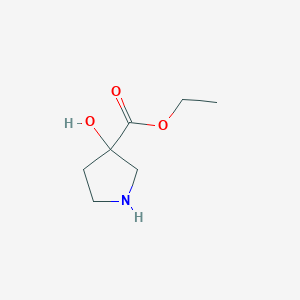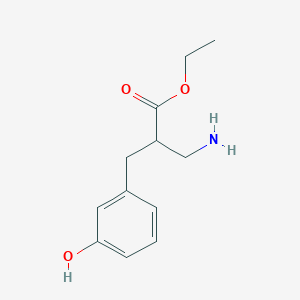
(Piperidine-4-carbonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Piperidine-4-carbonyl)glycine is an organic compound that features a piperidine ring attached to a glycine moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, while glycine is the simplest amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Piperidine-4-carbonyl)glycine typically involves the reaction of piperidine-4-carboxylic acid with glycine. One common method is the use of coupling reagents such as carbodiimides (e.g., DCC) to facilitate the formation of the amide bond between the carboxyl group of piperidine-4-carboxylic acid and the amino group of glycine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: (Piperidine-4-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.
Reduction: Reduction of the carbonyl group can yield piperidine-4-methanol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group of glycine can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions
Major Products:
Oxidation: Piperidone derivatives.
Reduction: Piperidine-4-methanol derivatives.
Substitution: Various substituted piperidine derivatives
Aplicaciones Científicas De Investigación
(Piperidine-4-carbonyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (Piperidine-4-carbonyl)glycine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, while the glycine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various physiological effects .
Comparación Con Compuestos Similares
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidine-4-carboxylic acid: A piperidine derivative with a carboxyl group at the 4-position.
Glycine: The simplest amino acid with a single hydrogen atom as its side chain
Uniqueness: (Piperidine-4-carbonyl)glycine is unique due to the combination of the piperidine ring and glycine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C8H14N2O3 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-(piperidine-4-carbonylamino)acetic acid |
InChI |
InChI=1S/C8H14N2O3/c11-7(12)5-10-8(13)6-1-3-9-4-2-6/h6,9H,1-5H2,(H,10,13)(H,11,12) |
Clave InChI |
ALLFAWPDUPXCNA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)
![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)


![5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13514477.png)








![tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride](/img/structure/B13514525.png)
